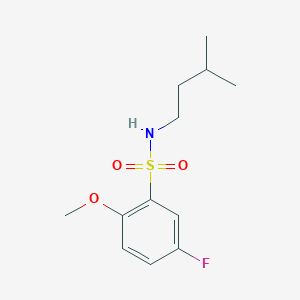
5-fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide
Übersicht
Beschreibung
5-Fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorine atom, a methoxy group, and a sulfonamide group attached to a benzene ring, making it a molecule of interest for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by a fluorination step.
Alkylation: Finally, the sulfonamide nitrogen is alkylated with 3-methylbutyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-fluoro-2-hydroxy-N-(3-methylbutyl)benzenesulfonamide.
Reduction: 5-fluoro-2-methoxy-N-(3-methylbutyl)benzenamine.
Substitution: 5-azido-2-methoxy-N-(3-methylbutyl)benzenesulfonamide or 5-thio-2-methoxy-N-(3-methylbutyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The fluorine atom enhances the compound’s binding affinity to its target, while the methoxy group modulates its pharmacokinetic properties. The overall effect is the disruption of essential biological pathways, leading to the desired therapeutic outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with a different alkyl group.
5-Fluoro-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide: Contains a pyridine ring instead of a simple alkyl chain.
Uniqueness
5-Fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom and the methoxy group enhances its reactivity and potential biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-N-(3-methylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-9(2)6-7-14-18(15,16)12-8-10(13)4-5-11(12)17-3/h4-5,8-9,14H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOZVYBWHGHEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-({4-(2-methoxyethyl)-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4605954.png)

![4-CHLORO-1-METHYL-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4605966.png)
![methyl 4-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4605981.png)
![diethyl 5-({[6-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B4605994.png)
![1-methyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4605995.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-ethoxybenzamide](/img/structure/B4606001.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4606021.png)
![4-{[2-(4-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4606036.png)
![5-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B4606039.png)



